molecular formula C13H16O3 B171850 3-(Cyclohexyloxy)benzoic acid CAS No. 158861-00-8

3-(Cyclohexyloxy)benzoic acid

Cat. No. B171850
CAS RN: 158861-00-8
M. Wt: 220.26 g/mol
InChI Key: SEYKRNISPOBNMJ-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)benzoic acid is a chemical compound with the CAS Number: 158861-00-8 . It has a molecular weight of 220.27 and its molecular formula is C13H16O3 . It is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 3-(Cyclohexyloxy)benzoic acid is 1S/C13H16O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15) . The molecule contains a total of 36 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aliphatic) .

Scientific Research Applications

Synthesis and Luminescent Properties

3-(Cyclohexyloxy)benzoic acid derivatives have been employed in the synthesis of lanthanide coordination compounds to explore the effects of electron-donating and electron-withdrawing groups on the photophysical properties of these compounds. The research demonstrated that the incorporation of an electron-releasing substituent on the benzoic acid derivative increases the electron density of the ligand, enhancing the photoluminescence of Tb(3+) complexes. Conversely, electron-withdrawing groups decrease the sensitization efficiency of Tb(3+)-centered luminescence, indicating the critical role of substituent nature in determining the photophysical outcomes of the lanthanide complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Antibacterial Activity

The antibacterial properties of 3-hydroxy benzoic acid derivatives, which share structural similarities with 3-(Cyclohexyloxy)benzoic acid, have been documented. Novel ester/hybrid derivatives of 3-hydroxy benzoic acid were synthesized and tested for their potential antibacterial activity, highlighting the broader applicability of benzoic acid derivatives in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Catalytic Applications

Research into the catalytic hydrogenation of benzoic acid to cyclohexane carboxylic acid over various catalysts revealed that specific Ni/carbon catalysts achieve high selectivity and conversion rates. This study underscores the potential of 3-(Cyclohexyloxy)benzoic acid and its derivatives in facilitating efficient catalytic reactions, leading to environmentally friendly and sustainable chemical processes (Lu et al., 2018).

Biological Evaluation

The broader family of benzoic acid derivatives, including 3-(Cyclohexyloxy)benzoic acid, has been investigated for various biological activities. For instance, studies have explored their role in glycine conjugation and detoxification processes, revealing significant metabolic pathways involved in the detoxification of benzoic acid through glycine conjugation. These insights are crucial for understanding the physiological significance of these reactions and their implications for health (Irwin et al., 2016).

Safety and Hazards

3-(Cyclohexyloxy)benzoic acid can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray, and to wash skin thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 3-(Cyclohexyloxy)benzoic acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs), including epoxide-modified ω-3 and ω-6 fatty acids .

Mode of Action

3-(Cyclohexyloxy)benzoic acid acts as an inhibitor of the sEH enzyme . By inhibiting this enzyme, it prevents the conversion of bioactive epoxy fatty acids (EpFAs) into less active diols . This results in the stabilization of EpFAs, which are crucial signaling molecules .

Biochemical Pathways

The compound affects the epoxy fatty acid metabolic pathway of PUFAs . Normally, a significant portion of arachidonic acid (ARA), a critical PUFA, is metabolized into anti-inflammatory epoxides via cytochrome P450 enzymes . These epoxides are then rapidly metabolized or inactivated by sEH into diol-containing products . By inhibiting sEH, 3-(Cyclohexyloxy)benzoic acid shifts the balance towards the anti-inflammatory epoxides .

Pharmacokinetics

Studies on similar compounds suggest that they can be administered orally, intravenously, or subcutaneously . The oral bioavailability of these compounds can be quite high, with one study reporting a bioavailability of 68% for a similar compound

Result of Action

Inhibition of sEH by 3-(Cyclohexyloxy)benzoic acid has been shown to have anti-inflammatory effects . It can inhibit inflammatory cell infiltration and activation, and enhance epithelial cell defense via increased mucin production . In addition, it has been shown to promote brown adipogenesis and reduce serum triglycerides in diet-induced obesity .

Action Environment

The action of 3-(Cyclohexyloxy)benzoic acid can be influenced by various environmental factors. For example, the presence of other drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), can potentially interact with the compound and affect its efficacy Additionally, the compound’s stability and action may be influenced by factors such as pH, temperature, and the presence of other biochemical substances in the body

properties

IUPAC Name

3-cyclohexyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYKRNISPOBNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570266
Record name 3-(Cyclohexyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158861-00-8
Record name 3-(Cyclohexyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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